molecular formula C8H8N2O2 B6238623 (2E)-3-(pyrazin-2-yl)but-2-enoic acid CAS No. 1344843-94-2

(2E)-3-(pyrazin-2-yl)but-2-enoic acid

Cat. No.: B6238623
CAS No.: 1344843-94-2
M. Wt: 164.2
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Description

(2E)-3-(Pyrazin-2-yl)but-2-enoic acid is a high-purity chemical compound with the molecular formula C8H8N2O2 and a monoisotopic mass of 164.05858 Da . This molecule features a but-2-enoic acid chain in the (E)-configuration, linked to a pyrazine heterocycle, a structure that suggests potential for diverse application in chemical synthesis and drug discovery research . The provided SMILES notation (C/C(=C\C(=O)O)/C1=NC=CN=C1) and InChIKey (PWIXKAYTODDDDL-GQCTYLIASA-N) offer unique structural identifiers crucial for database registration and computational studies . While specific biological activity data and mechanism of action are not currently available in the literature, the presence of the pyrazine ring—a common pharmacophore in medicinal chemistry—indicates its value as a key synthetic intermediate or building block . Researchers can leverage this compound in the development of novel molecular entities, metal chelation studies due to its nitrogen-rich heterocycle, or as a precursor for more complex structures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

CAS No.

1344843-94-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2e 3 Pyrazin 2 Yl but 2 Enoic Acid

Retrosynthetic Analysis of (2E)-3-(pyrazin-2-yl)but-2-enoic Acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for this compound are identified at the carbon-carbon double bond and the bond connecting the pyrazine (B50134) ring to the butenoic acid moiety.

A logical retrosynthetic approach would involve two main bond cleavages:

C=C Bond Disconnection: The double bond of the but-2-enoic acid can be disconnected via a retro-aldol or retro-Knoevenagel condensation reaction. This suggests that the molecule can be synthesized from a pyrazine-containing carbonyl compound and a two-carbon component, such as an acetate (B1210297) derivative.

Pyrazine-Carbon Bond Disconnection: The bond between the pyrazine ring and the butenoic acid side chain can be disconnected. This implies a strategy where a pre-functionalized butenoic acid derivative is coupled with a pyrazine derivative.

These disconnections lead to two primary precursor molecules: a pyrazine-2-carbaldehyde (B1279537) or a 2-acetylpyrazine, and an acetic acid derivative or its synthetic equivalent. The stereochemistry of the (2E)-double bond is a critical aspect that must be addressed during the synthesis.

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established routes that leverage classic organic reactions. These methods focus on the formation of the but-2-enoic acid moiety, the introduction of the pyrazin-2-yl substituent, and the control of the double bond geometry.

Condensation Reactions in the Formation of the But-2-enoic Acid Moiety

Condensation reactions are a cornerstone for the formation of the α,β-unsaturated carbonyl system present in the target molecule. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an ester, is a highly relevant method. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of 2-acetylpyrazine with a glyoxylic acid derivative or a related two-carbon electrophile.

Another powerful method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, followed by decarboxylation. For instance, 2-acetylpyrazine could be reacted with malonic acid in the presence of a base like pyridine (B92270) or piperidine (B6355638) to yield the desired product.

Similarly, the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt, can be adapted. In this case, pyrazine-2-carbaldehyde would react with acetic anhydride and sodium acetate.

These condensation reactions are well-documented for their utility in forming carbon-carbon double bonds and are readily applicable to heterocyclic systems like pyrazine. slideshare.netresearchgate.net

Strategies for Introducing the Pyrazin-2-yl Substituent

The introduction of the pyrazin-2-yl group can be achieved either by starting with a pre-functionalized pyrazine ring or by constructing the pyrazine ring onto a precursor that already contains the butenoic acid chain.

More commonly, the synthesis commences with a commercially available or readily synthesized pyrazine derivative. For example, 2-acetylpyrazine can be synthesized from pyrazine-2-carbonitrile via a Grignard reaction. researchgate.net Pyrazine-2-carbonitrile itself can be functionalized at the 5-position using Minisci radical alkylation. researchgate.net

Alternatively, modern cross-coupling reactions provide a powerful toolkit for attaching the butenoic acid side chain to a halogenated pyrazine precursor. Reactions such as the Suzuki-Miyaura coupling (using a boronic acid derivative of the butenoic acid) or the Heck coupling (using an acrylic acid derivative) with a 2-halopyrazine are viable strategies. mdpi.com Nickel-catalyzed Kumada-Corriu cross-coupling has also been effectively used for the synthesis of substituted pyrazines. mdpi.com

Stereoselective Approaches to (2E)-Geometry Control

Controlling the stereochemistry of the double bond to achieve the desired (2E)-isomer is a critical challenge. In many condensation reactions, the trans or (E)-isomer is the thermodynamically more stable product and is often formed preferentially.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are renowned for their ability to control double bond geometry. The HWE reaction, in particular, using stabilized phosphonate ylides, typically affords the (E)-alkene with high selectivity. In this approach, pyrazine-2-carbaldehyde would be reacted with a phosphonate ylide derived from an acetate ester, followed by hydrolysis to the carboxylic acid.

The choice of reaction conditions, including the solvent, base, and temperature, can significantly influence the E/Z ratio of the product. For instance, in the Michael addition reaction of pyrazoles to conjugated carbonyl alkynes, the stereoselectivity can be switched between (E) and (Z) isomers by the presence or absence of a silver carbonate catalyst. nih.gov While a different system, this highlights the potential for catalyst-controlled stereoselectivity.

Novel and Emerging Synthetic Pathways to this compound

The field of organic synthesis is continually evolving, with a strong emphasis on the development of more efficient, selective, and sustainable methods. Catalytic approaches are at the forefront of these advancements.

Catalytic Methods in this compound Synthesis

While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the principles of modern catalysis can be applied.

Palladium-catalyzed cross-coupling reactions , as mentioned earlier, represent a catalytic approach for the key C-C bond formation. Advances in ligand design and catalyst systems continue to improve the efficiency and scope of these reactions for heterocyclic substrates.

Transition-metal catalyzed C-H activation is an emerging and powerful strategy that could offer a more direct and atom-economical synthesis. A potential route could involve the direct coupling of pyrazine with a butenoic acid derivative, catalyzed by metals like palladium, rhodium, or ruthenium. This would avoid the need for pre-functionalization of the pyrazine ring with a halide or organometallic group.

Organocatalysis offers a metal-free alternative for many transformations. For example, chiral aminocatalysts can be employed in asymmetric aldol or Michael reactions to not only form the C-C bond but also to potentially control stereochemistry. While the target molecule is not chiral, the principles of organocatalysis could be applied to achieve high (E)-selectivity in the condensation step.

The table below summarizes the key synthetic strategies discussed:

Synthetic Strategy Key Reaction Precursors Key Features
CondensationClaisen-Schmidt, Knoevenagel, Perkin2-Acetylpyrazine or Pyrazine-2-carbaldehyde, Acetic acid derivativeWell-established, good for C=C bond formation.
Cross-CouplingSuzuki, Heck, Kumada2-Halopyrazine, Butenoic acid derivativeHigh functional group tolerance, versatile.
Ylide ReactionsWittig, Horner-Wadsworth-EmmonsPyrazine-2-carbaldehyde, Phosphonate ylideExcellent control of (E)-stereoselectivity.
C-H ActivationDirect ArylationPyrazine, Butenoic acid derivativeAtom-economical, avoids pre-functionalization.
OrganocatalysisAldol/Michael AdditionsPyrazine aldehyde/ketone, Carbonyl compoundMetal-free, potential for high selectivity.

Green Chemistry Principles in this compound Production

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of heterocyclic compounds. For the production of this compound, several green strategies can be employed to minimize environmental impact and enhance safety.

Alternative Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs) as solvents. Green alternatives include the use of water, ionic liquids, or bio-based solvents like ethanol. organic-chemistry.org For instance, the Knoevenagel condensation can be effectively carried out in aqueous media, which simplifies workup procedures and reduces toxic waste. organic-chemistry.org

Eco-friendly Catalysts: The use of harsh and corrosive catalysts can be replaced with more environmentally benign options. Solid acid or base catalysts, such as zeolites or hydrotalcites, offer advantages like ease of separation and reusability. Boric acid has also been demonstrated as an effective and mild catalyst for Knoevenagel condensations. mdpi.com Furthermore, biocatalysis, employing enzymes, presents a highly selective and green alternative.

Energy Efficiency: To reduce energy consumption, alternative energy sources can be utilized. Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of pyrazole derivatives. ekb.eg These methods offer rapid and uniform heating, leading to more efficient chemical reactions.

The application of these green chemistry principles not only leads to a more sustainable synthesis of this compound but also often results in improved reaction efficiency and product yields.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

To maximize the efficiency of the synthesis of this compound, a systematic optimization of reaction conditions is crucial. Key parameters that influence the yield and selectivity of the desired product include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

A design of experiments (DoE) approach can be employed to systematically investigate the effects of these parameters. For instance, in a Knoevenagel condensation of 2-acetylpyrazine with malonic acid, the following factors would be considered for optimization:

Catalyst Loading: The concentration of the catalyst (e.g., piperidine) can significantly affect the reaction rate. An optimal loading needs to be determined to ensure a high conversion rate without promoting side reactions.

Temperature: The reaction temperature influences the rate of reaction and the stability of the product. A temperature screening would identify the optimal balance between reaction kinetics and product degradation.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point at which the maximum yield is achieved, avoiding potential decomposition or byproduct formation with prolonged reaction times.

Reactant Stoichiometry: Varying the molar ratio of 2-acetylpyrazine to the active methylene compound can impact the equilibrium of the reaction and the final product yield.

The following interactive table represents a hypothetical optimization study for the synthesis of this compound via a Knoevenagel-type reaction.

EntryCatalyst (mol%)Temperature (°C)Time (h)Molar Ratio (Ketone:Acid)Yield (%)
1108041:165
2208041:178
32010041:185
42010081:182
52010041:1.592
62012041:1.588

Based on such a study, the optimal conditions can be determined to be a catalyst loading of 20 mol%, a reaction temperature of 100°C, a reaction time of 4 hours, and a molar ratio of 1:1.5 of 2-acetylpyrazine to malonic acid, leading to a significantly enhanced yield of 92%. This systematic approach ensures the development of a robust and efficient process for the production of this compound.

Chemical Transformations and Reactivity of 2e 3 Pyrazin 2 Yl but 2 Enoic Acid

Reactions Involving the Carboxylic Acid Functionality of (2E)-3-(Pyrazin-2-yl)but-2-enoic Acid

The carboxylic acid group is a cornerstone of the molecule's reactivity, offering a site for numerous transformations.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a fundamental and anticipated reaction. This transformation would typically proceed via acid-catalyzed esterification (Fischer esterification) with an alcohol or through reaction with a suitable alkylating agent. The general scheme for this reaction would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Table 1: Predicted Reactants and Products for Esterification

Reactant (Alcohol)Predicted Ester Product
MethanolMethyl (2E)-3-(pyrazin-2-yl)but-2-enoate
EthanolEthyl (2E)-3-(pyrazin-2-yl)but-2-enoate
tert-Butanoltert-Butyl (2E)-3-(pyrazin-2-yl)but-2-enoate

It is important to note that while these reactions are theoretically sound, specific conditions such as catalyst choice (e.g., sulfuric acid, p-toluenesulfonic acid) and reaction temperature would require experimental optimization.

Amidation Reactions

The formation of amides from this compound is another expected transformation. This would typically involve the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), followed by reaction with a primary or secondary amine.

Table 2: Predicted Reactants and Products for Amidation

Reactant (Amine)Predicted Amide Product
Ammonia(2E)-3-(pyrazin-2-yl)but-2-enamide
DiethylamineN,N-Diethyl-(2E)-3-(pyrazin-2-yl)but-2-enamide
AnilineN-Phenyl-(2E)-3-(pyrazin-2-yl)but-2-enamide

The pyrazine (B50134) nitrogen atoms are unlikely to interfere with this reaction under standard amidation conditions, although their basicity could necessitate the use of an additional equivalent of the coupling agent or a non-nucleophilic base.

Reduction and Oxidation Pathways

The carboxylic acid functionality can undergo both reduction and oxidation, although the latter is less common for α,β-unsaturated carboxylic acids. Reduction to the corresponding allylic alcohol, (2E)-3-(pyrazin-2-yl)but-2-en-1-ol, could be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care would need to be taken to avoid reduction of the pyrazine ring, potentially through the use of milder, more selective reagents.

Oxidative degradation of the carboxylic acid is less predictable without experimental data. Strong oxidizing agents could potentially cleave the molecule.

Reactions at the Carbon-Carbon Double Bond of this compound

The presence of the α,β-unsaturated system introduces another reactive site within the molecule, susceptible to addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrohalogenation)

The carbon-carbon double bond is expected to readily undergo addition reactions. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and a hydrogen atmosphere, would be expected to reduce the double bond to yield 3-(pyrazin-2-yl)butanoic acid.

Halogenation, such as the addition of bromine (Br₂) across the double bond, would likely proceed to form a di-bromo adduct. Hydrohalogenation with reagents like hydrogen bromide (HBr) would be expected to follow Markovnikov's rule, with the bromine atom adding to the carbon atom further from the electron-withdrawing carboxylic acid group.

Table 3: Predicted Products of Addition Reactions

ReagentPredicted Product
H₂/Pd-C3-(pyrazin-2-yl)butanoic acid
Br₂2,3-Dibromo-3-(pyrazin-2-yl)butanoic acid
HBr3-Bromo-3-(pyrazin-2-yl)butanoic acid

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated system of this compound could potentially participate as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group would enhance its dienophilic character. However, the steric hindrance from the methyl group and the pyrazine ring might influence the feasibility and stereoselectivity of such reactions. There is currently no specific literature documenting successful Diels-Alder reactions with this compound.

Reactivity of the Pyrazine Heterocycle in this compound

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. nih.gov This inherent electronic property is the primary determinant of its reactivity. The electron density of the carbon atoms in the pyrazine ring is significantly reduced, which in turn influences its susceptibility to attack by various reagents. nih.gov In the case of This compound , the but-2-enoic acid substituent further modulates the electronic characteristics of the pyrazine ring.

Electrophilic Aromatic Substitution Potentials

The pyrazine ring is notably resistant to electrophilic aromatic substitution (SEAr). thieme-connect.de The two nitrogen atoms strongly deactivate the ring towards electrophilic attack, a deactivation that is further intensified in acidic conditions where the nitrogen atoms become protonated. thieme-connect.deimperial.ac.uk Consequently, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the pyrazine ring are generally not feasible. thieme-connect.de

For This compound , the electron-withdrawing nature of the but-2-enoic acid side chain further diminishes the electron density of the pyrazine ring, making electrophilic substitution even more challenging. Successful electrophilic substitutions on pyrazine systems typically necessitate the presence of strongly activating, electron-donating groups on the ring or proceeding through an N-oxide derivative. thieme-connect.deimperial.ac.uk

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

Reaction TypePredicted OutcomeRationale
NitrationNo reaction under standard conditionsSevere deactivation of the pyrazine ring by nitrogen atoms and the substituent. thieme-connect.de
HalogenationNo reaction under standard conditionsRing is too electron-poor for typical electrophilic halogenation reagents. thieme-connect.de
Friedel-CraftsNo reactionThe pyrazine nitrogen atoms would complex with the Lewis acid catalyst, leading to further deactivation. thieme-connect.de

Nucleophilic Aromatic Substitution Potentials

In stark contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.describd.com This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de Halopyrazines are known to be more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de

While This compound itself does not possess a suitable leaving group for a direct SNAr reaction, its halogenated precursors would be excellent substrates for such transformations. For instance, a chloro- or bromo-substituted analogue could readily react with a variety of nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative of this compound

NucleophilePotential ProductReaction Conditions
AminesAmino-substituted derivativeMild conditions are often sufficient for amination of halopyrazines. scribd.com
HydroxidesHydroxy-substituted derivativeCan occur via SNAr mechanisms, particularly with halogenated pyrazines. scribd.com
ThiolatesThioether derivativeThiol nucleophiles can effectively displace halogens on the pyrazine ring. scribd.com
MethoxidesMethoxy-substituted derivativeReactions with alkoxides are well-documented for chloropyrazines. rsc.org

The reaction proceeds through a standard addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The subsequent departure of the leaving group restores the aromaticity of the ring. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms. youtube.com

N-Oxidation Reactions

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. slideshare.netresearchgate.net This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA), or other reagents like OXONE®. researchgate.net The formation of a pyrazine N-oxide has a profound effect on the reactivity of the ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This dual nature can activate the ring for both electrophilic and nucleophilic attack at different positions.

For This compound , oxidation would likely yield the corresponding mono-N-oxide or di-N-oxide. The resulting N-oxide(s) would be more amenable to electrophilic substitution than the parent compound. imperial.ac.uk Furthermore, N-oxidation can facilitate certain nucleophilic substitution reactions. psu.edu

Table 3: Common Oxidizing Agents for N-Oxidation of Pyrazines

Oxidizing AgentTypical Reaction ConditionsReference
Trifluoroperacetic acid0-5 °C psu.edu
OXONE®Varies, often in aqueous or biphasic systems researchgate.net
Sodium perborate (B1237305) tetrahydrateVaries researchgate.net
DimethyldioxiraneUsed for hydrophilic pyrazines to simplify isolation researchgate.net

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govbeilstein-journals.org While there is no specific literature detailing the use of This compound as a component in MCRs, its structure suggests potential applications.

The carboxylic acid functionality of the molecule makes it a suitable candidate for isocyanide-based MCRs such as the Ugi or Passerini reactions.

Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. This compound could serve as the carboxylic acid component, leading to the formation of complex α-acylamino amides bearing a pyrazine moiety. researchgate.net

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. The incorporation of This compound would introduce the pyrazinylbutenoyl group into the final product.

The pyrazine nitrogen atoms could also potentially participate in or influence the course of certain MCRs, although this would depend on the specific reaction conditions and other components involved.

Mechanistic Investigations of Key Transformations of this compound

The mechanisms of the key transformations involving the pyrazine ring are generally well-understood.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, this reaction proceeds via a two-step addition-elimination mechanism . The initial addition of the nucleophile to the electron-deficient ring is typically the rate-determining step. The resulting anionic sigma complex (Meisenheimer complex) is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms. The subsequent rapid elimination of the leaving group restores the aromatic system. youtube.com

N-Oxidation: The oxidation of the pyrazine nitrogen involves the electrophilic attack of the oxidizing agent (e.g., the peroxy acid) on the lone pair of electrons of the nitrogen atom. This is a concerted process that leads directly to the N-oxide product.

Ugi Reaction Mechanism: The mechanism of the Ugi reaction is complex and still a subject of some debate, but it is generally accepted to begin with the formation of an iminium ion from the aldehyde/ketone and the amine. The carboxylic acid protonates the iminium ion, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion and a subsequent intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product.

While no specific mechanistic studies have been published for This compound , these established mechanisms for pyrazine chemistry and MCRs provide a solid framework for predicting and understanding its chemical behavior.

Derivatives and Analogues of 2e 3 Pyrazin 2 Yl but 2 Enoic Acid

Structural Modifications of the Pyrazine (B50134) Moiety

Substituents can be introduced onto the pyrazine ring to modulate the electronic and steric characteristics of the molecule. Common modifications involve the introduction of alkyl, amino, or halogen groups. For instance, the synthesis of substituted pyrazines from N-allyl malonamides allows for the introduction of alkyl and aryl groups at various positions on the pyrazine core. rsc.org These substitutions can significantly impact the reactivity of the molecule. For example, the introduction of electron-donating groups, such as alkyl or amino groups, can increase the electron density of the pyrazine ring, potentially altering its interaction with biological targets or its reactivity in chemical transformations. Conversely, electron-withdrawing groups, like halogens, can further decrease the electron density, affecting properties like acidity and susceptibility to nucleophilic attack. nih.gov

Table 1: Examples of Structural Modifications on the Pyrazine Ring and Their Potential Effects

Modification TypeExample Substituent(s)Potential Effects on (2E)-3-(pyrazin-2-yl)but-2-enoic acid
AlkylationMethyl, EthylIncreased lipophilicity, altered steric profile.
Amination-NH2, -NHRIntroduction of a hydrogen bond donor, potential for further derivatization.
Halogenation-Cl, -FIncreased electrophilicity of the ring, potential for altered binding interactions.
ArylationPhenylIncreased steric bulk, potential for π-stacking interactions.

Alterations to the But-2-enoic Acid Chain

The but-2-enoic acid chain is a versatile functional group that can be modified in several ways to influence the molecule's properties. The α,β-unsaturated nature of this moiety makes it susceptible to various chemical transformations. wikipedia.org

One common alteration is the modification of the carboxylic acid group. Esterification or amidation of the carboxylic acid can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor. The synthesis of α,β-unsaturated esters and amides is a well-established area of organic chemistry, with numerous methods available. organic-chemistry.org

The double bond within the but-2-enoic acid chain also presents opportunities for modification. Hydrogenation can saturate the chain, converting the but-2-enoic acid to a butanoic acid derivative. This change would significantly alter the geometry and electronic properties of the side chain, removing its planarity and conjugated system.

Furthermore, the methyl group at the 3-position can be replaced with other alkyl or aryl groups. This can be achieved through various synthetic strategies, such as aldol-type condensations of pyrazine-2-carbaldehyde (B1279537) with different ketones or the use of Wittig-type reactions. nih.gov Such modifications would impact the steric bulk and lipophilicity of the side chain.

Table 2: Potential Alterations to the But-2-enoic Acid Chain and Their Consequences

ModificationResulting Functional GroupPotential Impact on Molecular Properties
EsterificationEsterIncreased lipophilicity, loss of acidic proton.
AmidationAmideAltered hydrogen bonding capacity, potential for further N-substitution.
HydrogenationSaturated carboxylic acidLoss of planarity, increased flexibility.
Substitution at C3Varied alkyl or aryl groupsAltered steric hindrance and lipophilicity.

Heterocyclic Ring Fusions Involving the Pyrazine System

Fusing an additional heterocyclic ring to the pyrazine moiety of this compound can lead to the formation of novel, more complex chemical scaffolds. These fused systems often exhibit distinct chemical and biological properties compared to the parent molecule. A prominent example of such a fusion is the formation of pyrazolo[1,5-a]pyrimidines.

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. nih.goveurjchem.com In the context of our parent compound, a synthetic precursor such as a pyrazine-substituted β-ketoester could potentially be used to construct a fused pyrazolo[1,5-a]pyrimidine (B1248293) system. These fused systems are of significant interest in medicinal chemistry, with many derivatives being investigated as kinase inhibitors. nih.goveurjchem.comnih.gov

The synthesis of these fused heterocycles can be influenced by the reaction conditions. For instance, the reaction of isoflavones with 3-aminopyrazole can chemoselectively yield either 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation or 6,7-diarylpyrazolo[1,5-a]pyrimidines with conventional heating. nih.gov

Table 3: Examples of Fused Heterocyclic Systems Derived from Pyrazine or Related Azine Precursors

Fused HeterocyclePrecursorsSynthetic Method
Pyrazolo[1,5-a]pyrimidine3-Aminopyrazole and β-ketoesterCyclocondensation nih.goveurjchem.com
Pyrazolo[3,4-d]pyrimidine7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileMulti-step synthesis nih.gov
Pyrimido[4',5':3,4]pyrazolo[3,2-c]-1,2,4-triazine2-Amino-3-cyano-6-methyl(phenyl)-pyrazolotriazine and trichloroacetonitrileCyclization jchr.org
Imidazo[1,2-b]pyridazine (B131497)Fused imidazo[1,2-b]pyridazine ring systemFound in the multi-targeted tyrosine kinase inhibitor ponatinib. nih.gov

Development of Isomeric Forms and Stereoisomers

The structure of this compound allows for the existence of various isomers, including geometric isomers and, with appropriate modifications, stereoisomers.

The designation "(2E)" in the name of the parent compound specifies the geometry around the carbon-carbon double bond as trans. The corresponding cis isomer, (2Z)-3-(pyrazin-2-yl)but-2-enoic acid, would have a different spatial arrangement of the substituents around the double bond, leading to distinct physical and chemical properties. The synthesis of α,β-unsaturated carboxylic acids can sometimes yield mixtures of E and Z isomers, and their separation can be a synthetic challenge. researchgate.net Photoisomerization can be a method to interconvert between E and Z isomers of α,β-unsaturated carboxylic acids. researchgate.net

Furthermore, the introduction of a chiral center into the molecule would lead to the possibility of enantiomers and diastereomers. For example, if the double bond were to be reduced, the carbon at position 3 would become a chiral center. The synthesis of specific stereoisomers often requires the use of stereoselective synthetic methods, such as asymmetric hydrogenation or the use of chiral auxiliaries. The different stereoisomers of a molecule can have profoundly different biological activities.

The conformational flexibility of the molecule is another important aspect. The rotation around the single bond connecting the pyrazine ring and the butenoic acid chain can lead to different conformers. The preferred conformation will be influenced by steric and electronic interactions between the two parts of the molecule. Conformational analysis can be performed using computational methods and experimental techniques like NMR spectroscopy. nih.gov

Structure-Reactivity Relationship Studies within this compound Analogues

The nature of the but-2-enoic acid chain also significantly influences reactivity. The presence of the α,β-unsaturation makes the β-carbon electrophilic and susceptible to conjugate addition reactions. wikipedia.orglibretexts.org The reactivity of this Michael acceptor can be tuned by modifying the substituents on the pyrazine ring or on the butenoic acid chain itself.

In the context of medicinal chemistry, structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyrazine-containing kinase inhibitors, for example, the pyrazine nitrogen often acts as a hydrogen bond acceptor in the kinase's ATP binding site. pharmablock.comtandfonline.com SAR studies on pyrazinamide (B1679903) analogues have shown that substitutions at the 3 and 5 positions of the pyrazine ring can lead to more potent compounds. nih.gov While direct SAR studies on this compound are not widely reported, insights can be drawn from related classes of compounds. For example, in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, substitutions at various positions on the fused ring system have been shown to significantly impact their inhibitory potency and selectivity. nih.govnih.govacs.org

Spectroscopic and Structural Elucidation of 2e 3 Pyrazin 2 Yl but 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

1H NMR Data Analysis

The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the pyrazine (B50134) ring, the vinylic proton, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton. The protons on the pyrazine ring are anticipated to appear in the aromatic region, typically between δ 8.0 and 9.0 ppm. The vinylic proton on the butenoic acid chain is expected to resonate downfield, likely in the range of δ 6.0-7.0 ppm. The methyl group protons would appear further upfield, estimated to be around δ 2.0-2.5 ppm. The carboxylic acid proton, being highly deshielded, would likely present as a broad singlet at a chemical shift greater than δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm)
Pyrazine-H 8.0 - 9.0
Vinylic-H 6.0 - 7.0
Methyl-H₃ 2.0 - 2.5

13C NMR Data Analysis

The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, likely appearing in the range of δ 165-175 ppm. The sp² hybridized carbons of the pyrazine ring and the double bond would resonate in the downfield region, typically between δ 120 and 160 ppm. The methyl carbon, being sp³ hybridized, would be found in the upfield region of the spectrum, estimated around δ 15-25 ppm.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 165 - 175
Pyrazine & Vinylic Carbons 120 - 160

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For (2E)-3-(pyrazin-2-yl)but-2-enoic acid, the IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp and intense peak around 1680-1710 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carboxylic acid. The C=C stretching of the alkene and the C=N stretching of the pyrazine ring would likely appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C=O (Carboxylic Acid) 1680 - 1710
C=C / C=N 1600 - 1650
C-H (Aromatic) 3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system, encompassing the pyrazine ring and the α,β-unsaturated carboxylic acid, is expected to result in strong UV absorption. The π → π* transitions of this extended chromophore would likely lead to one or more absorption maxima in the 200-400 nm range. The exact position of the λ(max) would be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 164. Under typical electron ionization (EI) conditions, fragmentation could occur through various pathways. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45). The pyrazine ring could also undergo characteristic fragmentation. PubChem provides predicted mass spectrometry data, including the monoisotopic mass of 164.05858 Da and predicted m/z values for various adducts such as [M+H]⁺ at 165.06586 and [M+Na]⁺ at 187.04780. uni.lu

Predicted Mass Spectrometry Fragments

Fragment Predicted m/z
[M]⁺ 164
[M-OH]⁺ 147

X-Ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the conformation and packing of molecules in the solid state.

Intermolecular forces play a critical role in the crystal packing. In the case of (2E,3E)-3-(Pyrazin-2-yloxyimino)butan-2-one oxime, intermolecular O—H···N hydrogen bonds link adjacent molecules, forming a one-dimensional zigzag chain. nih.gov Furthermore, weak π–π stacking interactions are observed between neighboring pyrazine rings, with a centroid–centroid distance of 4.0432 (15) Å, contributing to the formation of dimeric units. nih.gov These types of interactions would likely influence the solid-state conformation of this compound as well, with the carboxylic acid group potentially participating in strong hydrogen bonding networks.

Table 1: Crystallographic Data for (2E,3E)-3-(Pyrazin-2-yloxyimino)butan-2-one oxime nih.gov

Parameter Value
Formula C₈H₁₀N₄O₂
Molecular Weight 194.20
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 18.174 (4)
b (Å) 10.962 (3)
c (Å) 13.271 (3)
β (°) 132.217 (3)
Volume (ų) 1958.1 (8)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

While this compound itself is not chiral, the introduction of a chiral center would give rise to enantiomers, which can be distinguished using chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These methods are indispensable for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information. wikipedia.org For a chiral derivative of this compound, VCD could be used to establish its absolute stereochemistry by comparing the experimental spectrum with that predicted from quantum chemical calculations, often employing density functional theory (DFT). psu.edu

ECD, which operates in the UV-visible region of the electromagnetic spectrum, measures the differential absorption of left and right circularly polarized light associated with electronic transitions. wikipedia.org The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For chiral pyrazine derivatives, the electronic transitions associated with the pyrazine ring and the α,β-unsaturated carboxylic acid moiety would give rise to characteristic ECD signals. A combined experimental and theoretical approach, similar to that used for other chiral heterocyclic systems, could unambiguously determine the absolute configuration. nih.gov The analysis of ECD spectra can be a powerful tool, especially when single crystals suitable for X-ray crystallography are not obtainable. youtube.com

The application of both VCD and ECD would provide a comprehensive stereochemical profile of any chiral derivatives of this compound, offering crucial data for fields such as medicinal chemistry and materials science where stereochemistry dictates biological activity and material properties. nih.gov

Theoretical and Computational Investigations of 2e 3 Pyrazin 2 Yl but 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used method in computational chemistry due to its excellent balance of accuracy and computational cost. For a molecule like (2E)-3-(pyrazin-2-yl)but-2-enoic acid, a functional such as B3LYP combined with a Pople-style basis set like 6-31G(d,p) or 6-311+G(d,p) would be appropriate for geometry optimization and electronic property calculation. nih.gov

DFT calculations can elucidate key electronic descriptors. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT (Note: Values are hypothetical, based on typical results for similar pyrazine (B50134) derivatives calculated at the B3LYP/6-31G(d,p) level of theory.)

PropertyPredicted ValueUnitSignificance
Energy of HOMO-6.85eVElectron-donating capability
Energy of LUMO-2.15eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.70eVChemical reactivity, stability
Dipole Moment2.5DebyeMolecular polarity
Total Energy-587.45HartreesThermodynamic stability

Ab Initio Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. While more computationally demanding than DFT, they can offer a higher level of accuracy for electron correlation effects. Comparing results from DFT and ab initio methods can provide a more comprehensive understanding of the molecule's energetics. researchgate.net For instance, MP2 calculations could be used to refine the energy values and provide a benchmark against which the DFT results are compared.

Conformational Analysis of this compound

A conformational analysis would typically be performed by systematically rotating these bonds (a relaxed potential energy surface scan) using a quantum chemical method like DFT. researchgate.net This process identifies the lowest energy conformers (ground states) and the transition states that separate them. For this molecule, key conformers would arise from the relative orientation of the carboxylic acid group. The syn and anti conformations, describing the arrangement of the C=O and C=C bonds, are expected to be the most stable. The planarity of the molecule would also be investigated, as steric hindrance between the pyrazine ring and the methyl group could lead to non-planar ground-state geometries. rsc.org

Table 2: Hypothetical Relative Energies of Key Conformers (Note: Energies are relative to the most stable conformer, calculated at the B3LYP/6-31G(d,p) level.)

ConformerDihedral Angle (Cring-C=C-Cacid)Relative Energy (kcal/mol)Population at 298 K (%)
A (Global Minimum)~180° (anti)0.0075.5
B ~0° (syn)0.8524.1
C (Transition State)~90°4.500.4

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of stable conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time, often in a simulated solvent environment like water or DMSO. researchgate.netnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of conformational changes, intermolecular interactions, and solvent effects. youtube.com

An MD simulation of this compound could reveal:

The stability of the dominant conformers in solution.

The frequency of transitions between different conformational states.

The nature of hydrogen bonding between the carboxylic acid group and solvent molecules, as well as between the pyrazine nitrogens and solvent.

Such simulations are vital for understanding how the molecule behaves in a realistic biological or chemical environment. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate the ¹H and ¹³C chemical shifts. beilstein-journals.org The predicted shifts for the pyrazine protons, the vinylic proton, and the methyl protons can be compared to experimental data on similar structures to validate the computational model.

Vibrational frequency calculations using DFT can predict the locations of key peaks in the Infrared (IR) spectrum. These calculations also confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies).

Table 3: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts (Note: Values are hypothetical and based on DFT calculations for analogous structures.)

ParameterPredicted ValueAssignment / Description
Vibrational Frequencies (cm⁻¹)
ν(O-H)~3450Carboxylic acid O-H stretch
ν(C=O)~1715Carboxylic acid C=O stretch
ν(C=C)~1640Alkene C=C stretch
ν(Ring)~1580, 1480Pyrazine ring stretching modes
¹H NMR Chemical Shifts (ppm)
δ(H)8.6-8.8Protons on pyrazine ring
δ(H)~6.5Vinylic proton
δ(H)~2.4Methyl group protons
δ(H)~12.5Carboxylic acid proton

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound. This involves modeling the entire reaction pathway from reactants to products, with a focus on identifying the transition state (TS). acs.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For example, the esterification of the carboxylic acid group could be modeled. Calculations would identify the structure of the tetrahedral intermediate and the transition states leading to and from it. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Similarly, mechanisms for electrophilic or nucleophilic attack on the pyrazine ring could be explored. researchgate.net The ability to computationally isolate and analyze transition state geometries is a significant advantage in predicting chemical reactivity and designing synthetic pathways. acs.org

Rational Design Principles for Novel this compound Derivatives

The rational design of novel derivatives of this compound is a strategic process aimed at optimizing its pharmacological profile. This endeavor leverages a deep understanding of its structure-activity relationships (SAR), computational modeling, and the application of established medicinal chemistry principles like bioisosteric replacement. The goal is to systematically modify the lead compound to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Guided Modifications

The core structure of this compound offers several key positions for chemical modification to probe and enhance biological activity. SAR studies focus on systematically altering these positions and evaluating the impact on the desired pharmacological effect.

The Pyrazine Ring: The pyrazine ring is a critical pharmacophore, primarily due to its electron-deficient nature and the presence of two nitrogen atoms at the 1 and 4 positions, which can act as hydrogen bond acceptors. bohrium.comnih.gov Modifications on this ring can significantly influence binding affinity and selectivity.

Substitution Effects: Introducing various substituents at the 3, 5, and 6 positions of the pyrazine ring can modulate the electronic properties and steric profile of the molecule. For instance, in related pyrazinoic acid analogs, alkylamino-group substitutions at the 3 and 5 positions were found to be significantly more potent than the parent compound. nih.gov This suggests that exploring similar substitutions on the this compound scaffold could be a fruitful strategy.

The Butenoic Acid Side Chain: The unsaturated butenoic acid moiety provides both structural rigidity and functional groups for interaction with biological targets.

Methyl Group Modification: The methyl group on the butenoic acid chain contributes to the compound's lipophilicity and conformational preference. Replacing this group with other small alkyl or halogenated alkyl groups could fine-tune these properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key interacting moiety, forming hydrogen bonds or ionic interactions with target proteins. However, it can also lead to poor pharmacokinetic properties. Replacing it with bioisosteres is a common strategy to improve metabolic stability and cell permeability.

Computational and Molecular Modeling Approaches

Computational techniques are indispensable in the rational design of novel derivatives. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide insights into the binding modes and energetic favorability of ligand-target interactions.

Molecular Docking: Docking studies can predict how derivatives of this compound might bind to the active site of a target protein. bohrium.comnih.govceon.rs By visualizing the binding pose, researchers can identify key interactions, such as hydrogen bonds with the pyrazine nitrogens or the carboxylic acid group, and π-π stacking interactions involving the pyrazine ring. nih.gov This information guides the design of new derivatives with improved complementarity to the binding site.

3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the 3D properties of a series of analogs with their biological activities. mdpi.com These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. This provides a predictive tool for designing more potent compounds.

Bioisosteric Replacement Strategies

Carboxylic Acid Bioisosteres: As mentioned, the carboxylic acid group is a prime candidate for bioisosteric replacement. Common bioisosteres for carboxylic acids include tetrazoles, phosphonic acids, and hydroxamic acids. nih.gov For example, the replacement of a carboxylic acid with a tetrazole or phosphonic acid group in other heterocyclic compounds has been shown to increase potency and improve the duration of action. nih.gov

Pyrazine Ring Analogs: While the pyrazine ring is often crucial, exploring other heterocyclic scaffolds as bioisosteric replacements could lead to novel compounds with different selectivity profiles or improved properties. For instance, replacing the pyrazine ring with other nitrogen-containing heterocycles like pyridine (B92270), pyrimidine, or even bicyclic systems could be investigated.

The following table summarizes potential modifications based on rational design principles for novel this compound derivatives:

Scaffold Position Modification Strategy Rationale Potential Outcome
Pyrazine Ring Introduction of small alkyl, alkoxy, or halogen substituents at positions 3, 5, and 6.To modulate electronic properties and explore additional binding pockets.Enhanced potency and/or selectivity.
Butenoic Acid Chain Replacement of the methyl group with other small alkyl or haloalkyl groups.To fine-tune lipophilicity and steric interactions.Improved pharmacokinetic properties.
Carboxylic Acid Bioisosteric replacement with tetrazole, phosphonic acid, or hydroxamic acid.To improve metabolic stability, cell permeability, and binding interactions.Enhanced potency and duration of action.

The systematic application of these rational design principles, combining SAR-guided synthesis with computational validation, holds significant promise for the development of novel this compound derivatives with superior therapeutic potential.

Applications of 2e 3 Pyrazin 2 Yl but 2 Enoic Acid in Chemical Synthesis and Materials Science

(2E)-3-(Pyrazin-2-yl)but-2-enoic Acid as a Building Block in Complex Molecule Synthesis

The structure of this compound makes it a potentially valuable scaffold for the synthesis of more complex molecules. The pyrazine (B50134) ring can be a key pharmacophore in medicinal chemistry, while the carboxylic acid and the alkene functionalities offer versatile handles for a variety of chemical transformations.

Precursor in Natural Product Synthesis (if applicable)

Currently, there is no documented evidence in the scientific literature of this compound being utilized as a precursor in the total synthesis of any known natural product. Natural products containing a pyrazine core are relatively rare, which may contribute to the lack of its application in this specific area.

Intermediate in the Synthesis of Agrochemicals or Industrial Chemicals

While no specific agrochemical or industrial chemical has been identified as being synthesized from this compound, the pyrazine moiety is present in some biologically active compounds. Pyrazine derivatives have been investigated for a range of biological activities, including antifungal and antimycobacterial properties. researchgate.net For instance, certain (E)-1-(pyrazin-2-yl)prop-2-en-1-ones, which share a similar structural framework, have shown notable activity against Mycobacterium tuberculosis. researchgate.net This suggests that this compound could serve as a building block for novel agrochemical or pharmaceutical compounds, although this potential remains underexplored.

The synthesis of various heterocyclic compounds often utilizes pyrazine-2-carbonitriles and 1-pyrazin-2-ylethan-1-ones as key intermediates. researchgate.net The structural similarity of this compound to these precursors hints at its potential utility in constructing more complex heterocyclic systems for various industrial applications.

Integration of this compound into Advanced Materials

The combination of a nitrogen-containing aromatic ring and a carboxylic acid group in this compound makes it a prime candidate for incorporation into advanced materials, particularly in the fields of polymer chemistry and coordination chemistry.

Monomer in Polymer Chemistry

There are no specific reports of this compound being used as a monomer in polymerization reactions. However, the presence of the carboxylic acid and the polymerizable α,β-unsaturated system suggests its potential as a functional monomer. For instance, but-2-enoic acid (crotonic acid) and its derivatives can be used in the production of copolymers, such as vinyl acetate (B1210297)/crotonic acid copolymers, which have applications in adhesives and coatings. thegoodscentscompany.com The incorporation of the pyrazine ring into a polymer backbone could impart specific properties, such as thermal stability, altered solubility, or the ability to coordinate with metal ions.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The most promising, albeit theoretical, application for this compound in materials science is as an organic ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. digitellinc.com The properties of MOFs can be tuned by carefully selecting the metal and the organic ligand.

Pyrazine itself and pyrazine-containing carboxylic acids are widely used as ligands in MOF synthesis. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the carboxylate group can form strong bonds with a variety of metals. researchgate.netnih.gov For example, pyrazine has been used as a bridging ligand to create 3D metal-organic frameworks with interesting magnetic and adsorption properties. nih.gov Similarly, pyrazole-dicarboxylate ligands have been employed to create MOFs capable of selectively capturing formaldehyde. nih.gov

Given these precedents, this compound could function as a multitopic ligand, potentially bridging metal centers through both its pyrazine nitrogen atoms and its carboxylate group. The length and rigidity of the butenoic acid spacer would influence the resulting framework's topology and pore size. The specific stereochemistry of the (2E) isomer would also play a crucial role in directing the final three-dimensional structure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H8N2O2 uni.lusigmaaldrich.com
Molecular Weight164.16 g/mol sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com
Physical FormPowder sigmaaldrich.com
InChI KeyPWIXKAYTODDDDL-GQCTYLIASA-N uni.lusigmaaldrich.com

Component in Functional Dyes or Pigments

There is no literature to support the use of this compound as a component in functional dyes or pigments. The development of color in organic molecules is typically associated with extended conjugated π-systems. While the compound does possess some degree of conjugation between the pyrazine ring and the butenoic acid moiety, it is unlikely to be extensive enough to produce strong color in the visible region. However, its structure could potentially be modified to create more extended conjugated systems, a common strategy in the design of organic dyes and pigments. For example, pyrazol-3-ones are used as dyes in various industries. researchgate.net

Role of this compound in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent. The structure of this compound, featuring both hydrogen bond donors (the carboxylic acid group) and acceptors (the nitrogen atoms of the pyrazine ring), makes it an excellent candidate for the construction of complex supramolecular architectures.

Self-Assembly Studies

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. For molecules like this compound, self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking.

Research on analogous pyrazine-based molecules has demonstrated their capacity to form well-defined self-assembled structures. For instance, studies on pyrazine-derived tectons (building blocks) with pyridine (B92270) pendants have shown that they can form polymorphic self-assembled structures on surfaces, governed by weak intermolecular hydrogen bonding and molecule-substrate interactions. nih.gov These findings suggest that this compound could similarly be employed to create ordered molecular layers on various substrates, a critical aspect for the development of molecular electronics and nanoscale devices.

Furthermore, the interaction between the pyrazine nitrogen atoms and metal ions can lead to metal-directed self-assembly, forming coordination polymers and discrete metallomacrocycles. uni.lu The bifunctional nature of this compound, possessing both a hydrogen-bonding carboxylic acid group and a metal-coordinating pyrazine ring, opens avenues for creating complex, multi-dimensional supramolecular structures with tunable properties.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and play a crucial role in determining the crystal packing and properties of molecular solids. The carboxylic acid and pyrazine moieties in this compound are key players in forming robust hydrogen bonding networks.

Studies on the crystal structures of various pyrazinecarboxylic acids have revealed the prevalence of a reliable supramolecular synthon, specifically the carboxylic acid-pyridine synthon. uni.lu This involves a hydrogen bond between the carboxylic acid proton and a nitrogen atom of the pyrazine ring. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to the formation of predictable and stable crystalline structures. These networks can take the form of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The specific arrangement would be influenced by factors such as the presence of solvent molecules and the steric hindrance of the butenoic acid chain.

Explorations in Analytical Chemistry as a Reagent or Probe

The unique electronic and structural features of pyrazine derivatives make them promising candidates for applications in analytical chemistry, particularly as reagents or probes for the detection and quantification of various analytes.

While specific studies on the analytical applications of this compound are not yet widely reported, the broader class of pyrazine compounds has shown significant promise. For example, a novel pyrazine derivative has been successfully developed as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of aluminum ions (Al³⁺). nih.gov This sensor exhibited a significant enhancement in fluorescence intensity upon binding with Al³⁺, a phenomenon attributed to chelation-enhanced fluorescence (CHEF).

Future Research Directions and Unaddressed Avenues Pertaining to 2e 3 Pyrazin 2 Yl but 2 Enoic Acid

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of (2E)-3-(pyrazin-2-yl)but-2-enoic acid should prioritize the principles of green chemistry, focusing on efficiency, sustainability, and cost-effectiveness. tandfonline.com Current synthetic routes for pyrazine (B50134) derivatives often involve multi-step processes with harsh reaction conditions. tandfonline.com Future research should aim to develop one-pot syntheses and utilize greener solvents and catalysts.

Key research avenues include:

Continuous-Flow Synthesis: The development of continuous-flow systems for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and efficiency. researchgate.net This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity. researchgate.net

Biocatalysis: Exploring enzymatic pathways for the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net Lipases and other enzymes have shown promise in the synthesis of related pyrazinamide (B1679903) derivatives. researchgate.net

Acceptorless Dehydrogenative Coupling: Investigating acceptorless dehydrogenative coupling reactions, which generate only water and hydrogen gas as byproducts, would be a significant step towards a more atom-economical and sustainable synthesis. nih.gov The use of earth-abundant metal catalysts, such as manganese, in these reactions is a particularly promising area. nih.govacs.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic properties of the pyrazine ring, coupled with the reactivity of the butenoic acid side chain, suggest that this compound could exhibit novel reactivity and serve as a versatile platform for catalytic transformations.

Future research should focus on:

Coordination Chemistry and Catalysis: Pyrazinecarboxylic acids are known to be highly efficient co-catalysts in various metal-complex-catalyzed oxidation reactions. researchgate.net Investigating the coordination of this compound with transition metals could lead to the development of new catalysts for a range of organic transformations, including the oxidation of alkanes. researchgate.net

Cross-Coupling Reactions: The pyrazine core is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for the construction of complex molecules. tandfonline.comresearchgate.net Exploring these reactions with this compound could open doors to a wide array of novel derivatives with potentially interesting biological or material properties.

Polymerization: The carboxylic acid and the vinyl group on the butenoic acid chain offer potential sites for polymerization. Research into the polymerization of this monomer could lead to the creation of novel pyrazine-containing polymers with unique properties.

Advanced Materials Applications and Performance Optimization

Pyrazine-based compounds are increasingly being explored for their applications in advanced materials due to their unique electronic and optical properties. mdpi.com this compound, with its conjugated system, is a promising candidate for the development of new functional materials.

Potential research directions include:

Conjugated Polymers: The synthesis of conjugated polymers incorporating the this compound unit could lead to materials with interesting optoelectronic properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comacs.org

Energy Storage: Pyrazine-based polymers have shown potential as cathode materials for fast-charge batteries. osti.gov Investigating the electrochemical properties of polymers derived from this compound could lead to the development of high-performance energy storage devices.

Biobased Polyesters: There is a growing demand for biobased and biodegradable polymers. acs.orgmaastrichtuniversity.nl Exploring the incorporation of this compound into polyester (B1180765) backbones could lead to the development of new sustainable materials with tailored thermal and mechanical properties. acs.orgmaastrichtuniversity.nl

Deeper Understanding of Structure-Function Relationships via Computational Approaches

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules, thereby guiding experimental research. science.gov For this compound, computational studies can provide valuable insights into its structure-function relationships.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the molecule. science.gov This can help in predicting its reactivity, stability, and potential for applications in nonlinear optics. science.gov

Molecular Docking Studies: If the compound is explored for potential biological activity, molecular docking simulations can be used to predict its binding affinity and mode of interaction with specific biological targets. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of synthetic reactions and catalytic cycles involving this compound, aiding in the optimization of reaction conditions.

Emerging Roles in Interdisciplinary Research Domains

The unique properties of pyrazines extend beyond traditional chemistry into various interdisciplinary fields. nih.gov this compound could play a significant role in these emerging areas.

Unaddressed avenues for research include:

Environmental Chemistry: Pyrazines are known to be involved in atmospheric chemistry and can be found in various environmental matrices. Research into the environmental fate and potential for bioremediation of this compound could be a valuable area of study. nih.gov Some pyrazine derivatives are also being investigated as green corrosion inhibitors. tandfonline.com

Food Science Beyond Flavor: While pyrazines are well-known as flavor compounds, their roles in food systems can be more complex. researchgate.net For instance, they can act as signaling molecules or precursors to other important compounds. Investigating the potential role of this compound in food chemistry beyond its sensory properties could reveal new functionalities. Techniques are also being developed to remediate undesirable pyrazine levels in products like wine. amaea.comamaea.com

Agrochemicals: Some pyrazine derivatives are used as insecticides and herbicides. mdpi.comadv-bio.com The biological activity of this compound and its derivatives could be screened for potential applications in sustainable agriculture. adv-bio.com

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(pyrazin-2-yl)but-2-enoic acid?

  • Methodological Answer : A common approach involves condensation reactions between pyrazine derivatives and α,β-unsaturated carbonyl precursors. For example, phosphorane-mediated coupling under basic conditions (e.g., aqueous NaOH) can yield (E)-configured enoic acids. Reaction parameters such as temperature (60–80°C), stoichiometry (1:1.2 molar ratio of aldehyde to phosphorane), and base strength should be optimized to minimize side products like Z-isomers. Post-synthesis, acidification with HCl and recrystallization in ethanol/water mixtures can isolate the pure compound .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm proton-carbon correlations. The (E)-configuration is indicated by coupling constants (J ≈ 15–16 Hz for trans-vinylic protons).
  • IR : Look for characteristic stretches: C=O (1680–1720 cm⁻¹), C=C (1620–1660 cm⁻¹), and pyrazine ring vibrations (1500–1600 cm⁻¹).
  • UV-Vis : Conjugation between the pyrazine ring and α,β-unsaturated system typically shows λmax near 260–280 nm. Compare experimental data with computed spectra from DFT (B3LYP/6-31G*) for validation .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To resolve:

Perform solvent-dependent studies (e.g., DMSO vs. water) to assess polarity impacts on UV-Vis/fluorescence spectra .

Use X-ray crystallography (SHELXL/SHELXS) to determine the solid-state structure and compare bond lengths/angles with DFT-optimized geometries .

Validate NMR assignments using 2D-COSY/NOESY to confirm spatial proximity of protons (e.g., pyrazine protons vs. vinylic H) .

Q. What computational protocols are recommended for modeling this compound’s electronic properties?

  • Methodological Answer :
  • Geometry Optimization : Use DFT-B3LYP/6-31G * to minimize energy and verify no imaginary frequencies (confirming a true energy minimum) .
  • Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic attack at the pyrazine ring).
  • Solvent Effects : Apply the PCM model to simulate aqueous or organic environments. Compare with experimental solvatochromic shifts .

Q. How does solvent polarity influence the compound’s photophysical behavior?

  • Methodological Answer :
  • Experimental Design : Measure UV-Vis absorption and fluorescence emission in solvents of varying polarity (e.g., hexane, ethanol, water).
  • Analysis : Correlate Stokes shifts with solvent dielectric constants using the Lippert-Mataga equation . Polar solvents stabilize excited states, reducing fluorescence quantum yields .

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